![molecular formula C14H12O4S B6378809 2-Formyl-6-(3-methylsulfonylphenyl)phenol, 95% CAS No. 1261987-24-9](/img/structure/B6378809.png)
2-Formyl-6-(3-methylsulfonylphenyl)phenol, 95%
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Overview
Description
2-Formyl-6-(3-methylsulfonylphenyl)phenol (95%) is a compound of interest for various scientific research applications. This compound is an organic molecule with a molecular weight of 284.4 g/mol. It is a white, crystalline solid with a melting point of 154-157°C and a boiling point of 251-253°C. It is soluble in methanol, ethanol, and water and is insoluble in ethyl acetate. It has a pKa of 6.8 and is a weak acid.
Scientific Research Applications
2-Formyl-6-(3-methylsulfonylphenyl)phenol (95%) is used in various scientific research applications. It is used as a reagent in the synthesis of various organic compounds, including heterocyclic compounds, amino acids, and peptides. It is also used as a starting material for the synthesis of polymers and materials for use in drug delivery systems. Additionally, it is used in the synthesis of pharmaceuticals and in the development of new drugs.
Mechanism of Action
2-Formyl-6-(3-methylsulfonylphenyl)phenol (95%) acts as a nucleophile in organic synthesis reactions. It can react with electrophiles, such as alkyl halides, to form carbon-carbon bonds. It can also react with aldehydes and ketones to form imines and enamines. Additionally, it can react with carboxylic acids to form esters, and with amines to form amides.
Biochemical and Physiological Effects
2-Formyl-6-(3-methylsulfonylphenyl)phenol (95%) has not been studied for its biochemical and physiological effects. However, due to its chemical structure, it is likely to have an effect on enzymes and other biological molecules.
Advantages and Limitations for Lab Experiments
2-Formyl-6-(3-methylsulfonylphenyl)phenol (95%) is a useful reagent in organic synthesis reactions. It is relatively stable and can be stored at room temperature for extended periods of time. Additionally, it is soluble in common organic solvents, making it easy to use in laboratory experiments. However, it is a weak acid and can be easily hydrolyzed by aqueous solutions. Additionally, it is toxic and should be handled with care.
Future Directions
The future directions for 2-Formyl-6-(3-methylsulfonylphenyl)phenol (95%) include further research into its biochemical and physiological effects, as well as its potential application in drug delivery systems. Additionally, further research into its use in the synthesis of polymers and materials for use in drug delivery systems is needed. Additionally, further research into its use in the synthesis of pharmaceuticals and in the development of new drugs is needed. Finally, further research into its stability and its potential to be used in industrial applications is needed.
Synthesis Methods
2-Formyl-6-(3-methylsulfonylphenyl)phenol (95%) can be synthesized via the condensation reaction of 4-methylbenzenesulfonyl chloride and 2-hydroxybenzaldehyde. The reaction is conducted in the presence of a base such as sodium hydroxide and a solvent such as ethanol. The reaction is heated to a temperature of 80-85°C and is allowed to stir for a period of 2-3 hours. The product is then filtered and washed with cold water.
properties
IUPAC Name |
2-hydroxy-3-(3-methylsulfonylphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-19(17,18)12-6-2-4-10(8-12)13-7-3-5-11(9-15)14(13)16/h2-9,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUDCBSNJVBOMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC=CC(=C2O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685321 |
Source
|
Record name | 2-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-(3-methylsulfonylphenyl)phenol | |
CAS RN |
1261987-24-9 |
Source
|
Record name | 2-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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